molecular formula C11H10O4 B14175453 Methyl 3-hydroxy-5-prop-2-ynoxybenzoate CAS No. 929102-04-5

Methyl 3-hydroxy-5-prop-2-ynoxybenzoate

Cat. No.: B14175453
CAS No.: 929102-04-5
M. Wt: 206.19 g/mol
InChI Key: XXWDENAAABZGKP-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-prop-2-ynoxybenzoate is an organic compound with the molecular formula C11H10O4 It is a derivative of benzoic acid and features a hydroxyl group and a prop-2-ynoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-5-prop-2-ynoxybenzoate typically involves the esterification of 3-hydroxy-5-prop-2-ynoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5-prop-2-ynoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The prop-2-ynoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: 3-hydroxy-5-prop-2-ynoxybenzaldehyde.

    Reduction: 3-hydroxy-5-prop-2-ynoxybenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-hydroxy-5-prop-2-ynoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-5-prop-2-ynoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and prop-2-ynoxy groups play a crucial role in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxybenzoate: Lacks the prop-2-ynoxy group, making it less versatile in certain chemical reactions.

    Methyl 5-hydroxy-3-prop-2-ynoxybenzoate: Similar structure but with different positioning of functional groups, leading to variations in reactivity and applications.

    Methyl 3-hydroxy-4-prop-2-ynoxybenzoate: Another positional isomer with distinct chemical properties.

Uniqueness

Methyl 3-hydroxy-5-prop-2-ynoxybenzoate is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions and its potential in various scientific fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

methyl 3-hydroxy-5-prop-2-ynoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-3-4-15-10-6-8(11(13)14-2)5-9(12)7-10/h1,5-7,12H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWDENAAABZGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OCC#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475356
Record name AGN-PC-00JDKZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929102-04-5
Record name AGN-PC-00JDKZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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